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rutherfordium

Cat. No.: B13386994
M. Wt: 10417.7 g/mol
InChI Key: HMGALKMTDLUGQG-UHFFFAOYSA-N
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Description

Rutherfordium (Rf), with atomic number 104, is a synthetic superheavy element that does not occur in nature and must be produced in particle accelerators . It is named after the pioneering physicist Ernest Rutherford . As a radioactive metal, all known isotopes of this compound are unstable; the most stable isotope has a half-life of approximately 1.3 hours . This product is intended for research use only and is strictly not for diagnostic, therapeutic, or personal use. The primary research value of this compound lies in fundamental scientific studies to explore the limits of the periodic table and investigate nuclear structure and stability . Its synthesis and analysis contribute to the advancement of nuclear chemistry and physics. Positioned in Group 4 of the periodic table, this compound is predicted to be a heavier homolog of hafnium and zirconium . Chemical experiments have confirmed that it forms volatile tetrachlorides (RfCl₄) and behaves similarly to its group congeners in solution, which helps validate theoretical models and understand the influence of relativistic effects on the properties of heavy elements . This compound is produced through nuclear fusion reactions, such as bombarding a californium-249 target with carbon-12 ions . Due to its short half-life and the minute quantities in which it is produced, its applications are confined to specialized scientific research, and it requires sophisticated methods for rapid transport and chemical characterization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Rf39 B13386994 rutherfordium

Properties

Molecular Formula

Rf39

Molecular Weight

10417.7 g/mol

IUPAC Name

rutherfordium

InChI

InChI=1S/39Rf

InChI Key

HMGALKMTDLUGQG-UHFFFAOYSA-N

Canonical SMILES

[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf]

Origin of Product

United States

Historical Perspectives on Rutherfordium Discovery and Naming

Initial Synthesis Claims and Methodologies

The first synthesis of a super-heavy element, rutherfordium was a major achievement in nuclear chemistry. scienceinfo.com However, the distinction of its discovery was claimed by two prominent laboratories, each employing different experimental techniques.

In 1964, a team of scientists at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia (then the U.S.S.R.), announced they had synthesized element 104. nih.govwordorigins.orgbritannica.com Led by physicist Georgy Flerov, the research group bombarded a plutonium-242 target with accelerated neon-22 ions. nih.govbritannica.comvanderkrogt.net By analyzing fission tracks in a specialized glass, they detected an isotope that underwent spontaneous fission. nih.gov They initially reported a half-life of 0.3 seconds for this isotope, which they attributed to this compound-260, produced via the emission of four neutrons. nih.govbritannica.com The JINR group later revised this half-life to 0.15 seconds. collegedunia.com

Following their discovery, the Dubna team proposed the name Kurchatovium (symbol Ku) to honor Igor Vasilyevich Kurchatov, the renowned Soviet nuclear physicist and former head of the Soviet atomic bomb project. scienceinfo.comwordorigins.orgvanderkrogt.net

JINR Synthesis Reaction

TargetProjectileReported Isotope
Plutonium-242Neon-22This compound-260

Five years later, in 1969, a research team at the Lawrence Berkeley National Laboratory (LBNL) in Berkeley, California, led by Albert Ghiorso, also claimed the synthesis of element 104. britannica.comvanderkrogt.netrsc.org The American scientists were unable to reproduce the JINR's results but successfully synthesized and identified several different isotopes of the element through a series of experiments. scienceinfo.comnih.gov

Their methods involved bombarding different targets with carbon and oxygen ions: britannica.comrsc.org

Bombarding a californium-249 target with carbon-12 ions produced this compound-257. scienceinfo.comnih.govrsc.org

Using a carbon-13 projectile with the same californium-249 target yielded this compound-259. scienceinfo.comnih.gov

A third experiment, bombarding curium-248 (B1219616) with oxygen-16 ions, created this compound-260. scienceinfo.com

The Berkeley team confidently identified these isotopes by detecting their alpha-decay products, a method that provided a clear "fingerprint" of the parent nucleus. rsc.org In honor of Ernest Rutherford, the celebrated New Zealand physicist known as the father of nuclear physics, the LBNL group proposed the name This compound (symbol Rf). wikipedia.orgwordorigins.org

LBNL Synthesis Reactions

TargetProjectileResulting Isotope
Californium-249Carbon-12This compound-257
Californium-249Carbon-13This compound-259
Curium-248Oxygen-16This compound-260

The Transfermium Wars and International Union of Pure and Applied Chemistry (IUPAC) Resolution

The competing claims from Dubna and Berkeley for the discovery of elements 104 and 105 led to a prolonged and contentious dispute known as the "Transfermium Wars". wordorigins.orgwikipedia.org For many years, the element was referred to as kurchatovium in Soviet-bloc countries and as this compound in the West, creating a duality in the periodic table. wordorigins.org

To address this and other naming controversies for elements beyond fermium (atomic number 100), the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) formed the Transfermium Working Group (TWG) in 1985. iupac.orgroyalsocietypublishing.org The TWG was tasked with evaluating the discovery claims and assigning priority. royalsocietypublishing.org In 1992, the group concluded that both the JINR and LBNL teams had presented sufficient evidence for the synthesis of element 104 in the same timeframe, and therefore credit for the discovery should be shared. rsc.org

In 1994, IUPAC attempted to resolve the naming issue by proposing "Dubnium" for element 104, in recognition of the JINR's location. vanderkrogt.net This proposal was met with strong objections from the American Chemical Society, which argued that the LBNL team's identification was more definitive and that "this compound" had been in use in American literature for decades. vanderkrogt.net

After further deliberation, a final resolution was reached in 1997. wikipedia.orgvanderkrogt.net IUPAC officially adopted the name This compound (Rf) for element 104, honoring the Berkeley team's proposal. wikipedia.orgwikipedia.org As part of a broader compromise on the names of elements 104 through 108, the name dubnium (Db) was assigned to element 105, recognizing the contributions of the JINR laboratory. wikipedia.orgvanderkrogt.netwikipedia.org This decision finally ended the decades-long controversy over the naming of element 104. wikipedia.org

Nuclear Synthesis Methodologies and Production Mechanisms

Accelerator-Based Synthesis Techniquesrsc.orglandsurvival.com

The production of rutherfordium relies entirely on accelerator-based synthesis, a technique where light ions are accelerated to high energies and directed at heavy element targets. samaterials.compsi.ch This method, known as heavy-ion-induced nuclear fusion, is the cornerstone of producing transactinide elements. psi.chutica.edu The process creates a highly excited compound nucleus that subsequently de-excites by emitting particles, primarily neutrons, to form an isotope of this compound. wikipedia.orgbritannica.com

Heavy-ion induced fusion reactions are categorized based on the excitation energy of the compound nucleus formed. wikipedia.org The two primary types are hot fusion and cold fusion, which differ in the projectile energies and the number of neutrons evaporated. wikipedia.orgosti.gov

Hot fusion reactions involve bombarding heavy actinide targets (like plutonium, californium, or uranium) with relatively light, high-energy projectiles. wikipedia.orgosti.gov This process results in the formation of a compound nucleus with high excitation energy (approximately 40–50 MeV), which then de-excites by evaporating multiple (typically 3 to 5) neutrons. wikipedia.org

Initial claims of this compound synthesis at the Joint Institute for Nuclear Research (JINR) in Dubna involved bombarding a plutonium-242 target with neon-22 ions. rsc.orgwikipedia.org Another key hot fusion method is the bombardment of californium-249 with carbon-12 or carbon-13 ions, a reaction successfully used at the Lawrence Berkeley Laboratory (LBL). rsc.orgazom.com More recent studies have also investigated the production of this compound isotopes by irradiating uranium-238 targets with magnesium-26 beams. researchgate.net

Table 1: Examples of Hot Fusion Reactions for this compound Synthesis

Target IsotopeProjectile IsotopeCompound NucleusObserved Product(s)Laboratory
²⁴²Pu²²Ne²⁶⁴Rf²⁶⁰Rf, ²⁵⁹RfJINR, Dubna rsc.orgwikipedia.org
²⁴⁹Cf¹²C²⁶¹Rf²⁵⁷RfLBL, Berkeley rsc.orgazom.com
²⁴⁹Cf¹³C²⁶²Rf²⁵⁸RfLBL, Berkeley azom.com
²³⁸U²⁶Mg²⁶⁴Rf²⁵⁸⁻²⁶¹RfLBNL, Berkeley researchgate.net
²⁴⁸Cm¹⁸O²⁶⁶Rf²⁶¹RfJAERI jaea.go.jp

In contrast to hot fusion, cold fusion reactions utilize heavier projectiles and stable target nuclei near lead, such as lead-208 (B76376) or bismuth-209. wikipedia.orgnipne.ro The resulting compound nuclei have a significantly lower excitation energy (around 10–20 MeV). wikipedia.org This lower energy state reduces the probability of the nucleus undergoing immediate fission and requires the emission of only one or two neutrons to reach a more stable state. wikipedia.orgbritannica.com This technique allows for the creation of more neutron-rich products compared to hot fusion. wikipedia.org

A landmark example of cold fusion for this compound production is the bombardment of a lead-208 target with titanium-50 ions. landsurvival.comnipne.ro This reaction, first studied in 1974, successfully produced isotopes like ²⁵⁷Rf through the evaporation of one neutron from the compound nucleus ²⁵⁸Rf, providing indisputable proof of the cold fusion concept for creating transactinide elements. nipne.roresearchgate.net

The choice of target and projectile is critical as it determines the specific this compound isotope produced. tamu.eduthapar.edu Scientists select combinations based on the desired isotope's neutron-to-proton ratio and the stability of the resulting compound nucleus. Actinide targets like plutonium, californium, and curium are common in hot fusion, while lead and bismuth are the targets of choice for cold fusion. rsc.orgwikipedia.orgnipne.ro

Table 2: Selected Target-Projectile Combinations and Resulting this compound Isotopes

TargetProjectileReactionResulting Isotope(s)Fusion Type
²⁰⁸Pb⁵⁰Ti²⁰⁸Pb(⁵⁰Ti, n/2n/3n)²⁵⁷Rf, ²⁵⁶Rf, ²⁵⁵Rf landsurvival.comnipne.roresearchgate.netCold
²⁰⁷Pb⁵⁰Ti²⁰⁷Pb(⁵⁰Ti, 2n)²⁵⁵Rf landsurvival.comresearchgate.netCold
²⁰⁶Pb⁵⁰Ti²⁰⁶Pb(⁵⁰Ti, n/2n)²⁵⁵Rf, ²⁵⁴Rf landsurvival.comCold
²⁴²Pu²²Ne²⁴²Pu(²²Ne, 4n/5n)²⁶⁰Rf, ²⁵⁹Rf wikipedia.orgazom.comHot
²⁴⁴Pu²²Ne²⁴⁴Pu(²²Ne, 5n)²⁶¹Rf landsurvival.comHot
²⁴⁹Cf¹²C²⁴⁹Cf(¹²C, 4n)²⁵⁷Rf azom.comHot
²⁴⁹Cf¹³C²⁴⁹Cf(¹³C, 3n)²⁵⁸Rf azom.comHot
²³⁸U²⁶Mg²³⁸U(²⁶Mg, 3n/4n/5n/6n)²⁶¹Rf, ²⁶⁰Rf, ²⁵⁹Rf, ²⁵⁸Rf landsurvival.comresearchgate.netHot
²⁴⁸Cm¹⁸O²⁴⁸Cm(¹⁸O, 5n)²⁶¹Rf jaea.go.jpHot

Heavy-Ion Induced Nuclear Fusion Reactions

Challenges of Low Production Rates and Single-Atom Availabilitypsi.chtamu.eduosti.gov

A significant hurdle in the study of this compound is the extremely low production rate, with yields that can be as low as a few atoms per minute, or even per day or month. psi.chjaea.go.jpnipne.ro These low rates, combined with the short half-lives of the isotopes (ranging from microseconds to a little over an hour), mean that experimental studies must be conducted on a "one-atom-at-a-time" basis. jaea.go.jptamu.eduosti.gov Each atom decays before a new one can be synthesized, precluding the accumulation of a macroscopic sample. jaea.go.jp

This single-atom availability poses immense technical challenges. jaea.go.jp It necessitates the development of highly rapid, efficient, and selective experimental procedures to isolate and analyze the chemical and nuclear properties of an individual this compound atom before it decays. jaea.go.jposti.gov Techniques like physical preseparation using gas-filled separators are employed to isolate the desired this compound nuclei from the intense primary beam and unwanted reaction byproducts, making them available for chemical investigation in a low-background environment. utica.edu

Nuclear Structure and Decay Systematics of Rutherfordium Isotopes

Isomeric States and Nuclear Spectroscopy

Identification of Ground and Metastable Isomeric States

The identification of ground and metastable isomeric states in rutherfordium isotopes is a complex process, often involving the synthesis of only a few atoms at a time. nih.govisoflex.com Isomers are excited, longer-lived states of a nucleus at a specific mass and atomic number. The existence of these states in this compound is significant as they provide detailed information on nuclear structure.

Research has led to the identification of several isomers in this compound isotopes. For instance, in ²⁵⁷Rf, a detailed spectroscopic study identified an isomeric level, confirming that the ground state (²⁵⁷ᵍRf) possesses a complex spectrum with 15 alpha lines. wikipedia.org Similarly, isomers have been reported for ²⁵⁶Rf. wikipedia.org

The case of ²⁶¹Rf has presented conflicting data over the years. Early studies of the ²⁴⁴Pu(²²Ne,5n)²⁶¹Rf reaction indicated an 8.28 MeV alpha decay with a 78-second half-life. wikipedia.org However, later studies involving the decay chains of copernicium and hassium isotopes suggested an 8.52 MeV alpha decay with a 4-second half-life for ²⁶¹Rf, with other results indicating a predominant fission branch. wikipedia.org This has led to the designation of two isomers, ²⁶¹ᵃRf (or ²⁶¹Rf) and ²⁶¹ᵇRf (or ²⁶¹ᵐRf), with the former thought to be a high-spin ground state and the latter a low-spin metastable state. wikipedia.org

Similarly, studies of ²⁶²Rf have suggested the existence of different isomeric states to explain the discrepancy between a reported half-life of 2.1 seconds and an earlier value of 47 milliseconds. wikipedia.org In ²⁶³Rf, two different decay modes—spontaneous fission with a 10-20 minute half-life and a shorter 8-second decay—have been associated with two isomeric states, though specific assignments are challenging due to the low number of observed events. wikipedia.org More recently, two high-K isomeric states in ²⁵⁵Rf have been identified with half-lives of 38 (+12, -7) and 15 (+6, -4) microseconds. researchgate.netresearchgate.net

The identification of these states is often achieved through sophisticated experimental techniques that can measure the properties of nuclei with very short half-lives. in2p3.fr Penning-trap mass spectrometry, for example, has the resolving power to separate isomeric states from the ground state and precisely measure their excitation energy. in2p3.fr

Table 1: Known Isomeric States in this compound Isotopes

Isotope Isomeric State Half-Life Decay Mode(s)
²⁵²Rf ²⁵²ᵐRf 13 ± 4 µs Spontaneous Fission (≤90%), Isomeric Transition (≥10%)
²⁵³Rf ²⁵³ᵐ¹Rf 52.8 ± 4.4 µs Spontaneous Fission
²⁵³Rf ²⁵³ᵐ²Rf 660 +400 -180 µs Isomeric Transition
²⁵⁴Rf ²⁵⁴ᵐ¹Rf 4.3 ± 0.7 µs Isomeric Transition (≈100%), Spontaneous Fission (<10%)
²⁵⁴Rf ²⁵⁴ᵐ²Rf 247 ± 73 µs Isomeric Transition (≈100%), Spontaneous Fission (<40%)
²⁵⁵Rf - 38 +12 -7 µs -
²⁵⁵Rf - 15 +6 -4 µs -
²⁶¹Rf ²⁶¹ᵐRf 4 s Alpha Decay, Spontaneous Fission
²⁶²Rf - 47 ms -
²⁶³Rf ²⁶³ᵐRf 8 s -

Data sourced from multiple references. wikipedia.orgresearchgate.netresearchgate.net

Gamma-ray Spectroscopy in Superheavy Nuclei

Gamma-ray spectroscopy is a powerful tool for probing the nuclear structure of superheavy elements like this compound. ontosight.aiaps.orgaps.org By detecting the gamma rays emitted during the de-excitation of a nucleus, scientists can deduce information about its shape, internal structure, and rotational properties. aps.orgaps.org This technique has been instrumental in providing the first detailed structural information for a superheavy nucleus. aps.org

A landmark achievement in this field was the observation of the rotational band structure of ²⁵⁶Rf up to a spin of 20 ħ (hbar). aps.org This was accomplished using advanced gamma-ray spectroscopy techniques, which allowed for the measurement of the gamma rays emitted as the newly formed ²⁵⁶Rf nuclei de-excited. aps.org The experiment involved bombarding a lead-208 (B76376) target with a titanium-50 beam, with the resulting ²⁵⁶Rf nuclei separated and identified using a gas-filled magnetic spectrometer. aps.org

The measured rotational properties, specifically the kinematic and dynamic moments of inertia, are highly sensitive to the underlying single-particle shell structure and pairing correlations within the nucleus. aps.org By comparing the observed properties of ²⁵⁶Rf with those of neighboring nuclei, researchers can test and refine theoretical models of nuclear structure in the superheavy region. aps.org The data from the ²⁵⁶Rf experiment, for example, indicated no evidence of a significant deformed shell gap at Z=104. researchgate.net

The sensitivity of these experiments has improved significantly over time, allowing for the study of nuclei produced with very small cross-sections. aps.org The use of recoil-decay correlation techniques is crucial, where the identification of a nucleus after its decay allows for the selection of the gamma rays associated with its formation, effectively filtering out background noise. aps.org

Table 2: Prompt Gamma-Ray Transitions in ²⁵⁶Rf

Transition Energy (keV)
198
256
311
364
414
461
505

This table is based on the proposed energy level scheme of the rotational band in ²⁵⁶Rf. Data from reference researchgate.net.

Influence of Nuclear Shell Structure and Deformations

The stability of superheavy nuclei is largely determined by quantum mechanical shell effects, which can create a fission barrier that prevents the nucleus from spontaneously breaking apart. iaea.organnualreviews.org Unlike lighter nuclei, where stability is governed by the liquid drop model, superheavy elements exist solely due to this shell stabilization. iaea.organnualreviews.org The nuclear shell model predicts that nuclei with "magic numbers" of protons and neutrons will be particularly stable. fiveable.me

Investigation of N=152 Shell Closure Effects

A significant area of investigation in the heavy element region is the influence of the deformed neutron shell closure at N=152. aps.orgresearchgate.netarxiv.org This shell closure is known to enhance the stability of nuclei with atomic numbers up to 102 (nobelium). aps.orgresearchgate.net

Studies of this compound isotopes around N=152 have revealed important insights. The systematics of alpha-decay Q-values for even-even this compound isotopes show an influence of the N=152 shell that is similar to that observed in lighter elements like fermium and nobelium. aps.orgresearchgate.net This indicates that the strength of the N=152 deformed shell in this compound is comparable to that in these lighter nuclei. researchgate.net

However, a crucial difference emerges when considering spontaneous fission. While the N=152 shell closure provides significant stability against spontaneous fission for elements with Z ≤ 102, this stabilizing effect is not observed for this compound isotopes. aps.orgresearchgate.net This finding is critical for understanding the evolution of shell effects with increasing proton number and for predicting the decay properties of even heavier elements.

The study of high-K isomeric states in nobelium and this compound isotopes near N=152 further illuminates the role of shell structure. arxiv.org The existence of these isomers is linked to the predicted deformed shell gaps at Z=100 and N=152. arxiv.org

Theoretical Models of Nuclear Stability and the Island of Stability

The concept of the "Island of Stability" is a central theme in superheavy element research. wikipedia.org This theory predicts the existence of a region of superheavy nuclei with significantly longer half-lives than currently known isotopes. wikipedia.org This enhanced stability is attributed to the presence of closed, or "magic," spherical nuclear shells. annualreviews.org

Theoretical models predict the next spherical magic numbers beyond lead-208 (Z=82, N=126) to be around Z=114 and N=184. wikipedia.orglbl.gov Nuclei in this region are expected to be more resistant to spontaneous fission and primarily undergo alpha decay with longer half-lives. wikipedia.org While the originally predicted island might be further away than initially thought, discoveries have shown that nuclei intermediate between the long-lived actinides and the predicted island are deformed and gain extra stability from shell effects. wikipedia.org

Modern nuclear models, including both macroscopic-microscopic approaches and self-consistent mean-field models, are used to predict the properties of superheavy nuclei. aps.orglbl.gov However, different theoretical approaches can yield different predictions for the location of the next magic numbers. aps.org For example, some calculations predict a proton shell closure at Z=120, while others suggest Z=114. annualreviews.org

Recent experimental findings, such as the discovery of new isotopes in the decay chains of element 114 down to this compound, provide crucial data to test and refine these theoretical models. lbl.gov Discrepancies between experimental measurements and theoretical predictions, such as differences in alpha-decay energies, help to improve our understanding of the nuclear forces and structures that govern the stability of the heaviest elements. lbl.govsciencenews.org The ultimate goal is to map the shores of the Island of Stability and understand the limits of nuclear existence. lbl.gov

Theoretical Frameworks in Rutherfordium Chemistry

Relativistic Quantum Chemical Calculations

For elements with a high nuclear charge (Z), such as rutherfordium (Z=104), the immense positive charge of the nucleus causes the innermost electrons to travel at speeds approaching the speed of light. scispace.comstackexchange.com This necessitates the use of relativistic quantum chemical calculations, as classical quantum mechanics fails to account for the resulting effects that significantly alter the electronic structure and chemical properties of the element. stackexchange.com These calculations provide the primary source of information on this compound's chemical nature. researchgate.net

The high nuclear charge of this compound profoundly influences its electron shells through relativistic effects. scispace.com The strong electrostatic attraction pulls the inner s- and p-shell electrons closer to the nucleus, causing them to move at relativistic velocities. scispace.comstackexchange.com This leads to a relativistic increase in the electron's mass and a subsequent contraction of the s- and p-orbitals. scispace.comiaea.org These contracted inner orbitals become more effective at shielding the nuclear charge from the outer d- and f-orbitals. iaea.org Consequently, the outer d- and f-orbitals experience a weaker effective nuclear charge and expand radially. scispace.comiaea.org This phenomenon is a direct relativistic effect, distinct from and more significant than the lanthanide contraction observed in hafnium. iaea.org

The orbital contraction and expansion directly translate to changes in orbital energies. Orbitals that contract, such as the 7s orbital, become more stable as the electrons are held more tightly by the nucleus; this is known as relativistic stabilization. wikipedia.orgencyclopedia.pubresearchgate.net Conversely, orbitals that expand radially, like the 6d orbitals, are shielded more effectively and become less tightly bound, leading to their energetic destabilization. wikipedia.orgresearchgate.net

Early calculations suggested that these relativistic effects might be so strong that the 7p orbitals could have a lower energy level than the 6d orbitals. wikipedia.org However, more advanced calculations and experimental evidence have since confirmed that this compound behaves as a typical Group 4 element. wikipedia.org It has been shown through ab initio calculations that while the ground state has a 6d² 7s² valence configuration, a low-lying excited state with a 6d¹ 7s² 7p¹ configuration exists with an excitation energy of only 0.3–0.5 eV. wikipedia.org This makes the 7p orbitals accessible in low excitation states. encyclopedia.pub

Another crucial relativistic phenomenon is the spin-orbit coupling, or splitting, which becomes exceptionally pronounced for superheavy elements. scispace.comaip.org This effect involves the interaction between the magnetic moment of an electron's spin and the magnetic field generated by its orbital motion around the nucleus. This interaction removes the degeneracy of orbitals with an angular momentum quantum number (l) greater than zero (p, d, and f orbitals), splitting them into sub-orbitals with different total angular momentum (j). scispace.com For this compound, the 6d orbital is split into the 6d₃/₂ and 6d₅/₂ subshells. patsnap.com Theoretical studies predict a significant destabilization of the 6d₅/₂ shell in particular. iaea.orgpatsnap.com This splitting is substantially larger than for its lighter homologs and plays a key role in determining its coordination chemistry. wikipedia.orgaip.org

Relativistic effects directly impact the predicted size of this compound atoms and ions. While atomic radii generally increase down a group, the lanthanide contraction causes hafnium to be nearly the same size as zirconium. For this compound, relativistic effects counteract this trend. The destabilization and expansion of the 6d valence orbitals lead to a predicted ionic radius for Rf⁴⁺ that is larger than that of Hf⁴⁺. wikipedia.orgencyclopedia.pub Theoretical calculations place the ionic radius of Rf⁴⁺ at approximately 76 picometers (pm), compared to 71 pm for Hf⁴⁺ and 72 pm for Zr⁴⁺. wikipedia.org This expansion has significant consequences for its complexation behavior and hydrolysis.

Interactive Table: Comparison of Group 4 Ionic Radii

The following table displays the calculated ionic radii for the +4 ion of Group 4 elements and the pseudo-homolog thorium, illustrating the relativistic expansion effect in this compound.

IonIonic Radius (pm)
Ti⁴⁺61
Zr⁴⁺72
Hf⁴⁺71
Rf⁴⁺ 76
Th⁴⁺94
Data sourced from multiple theoretical calculations. wikipedia.orgencyclopedia.pub

Prediction of Electronic Configurations and Oxidation States

Theoretical calculations are fundamental to predicting the electronic structure of this compound, which dictates its chemical identity. The ground state electron configuration is predicted to be [Rn] 5f¹⁴ 6d² 7s², positioning it as the heaviest member of Group 4. wikipedia.orgshef.ac.ukthoughtco.comvaia.com Due to relativistic effects, the energy levels of its valence electrons are very close, leading to the prediction of a low-lying excited state, [Rn] 5f¹⁴ 6d¹ 7s² 7p¹, just 0.3–0.5 eV above the ground state. wikipedia.org

Consistent with its position in Group 4, the most stable oxidation state for this compound is predicted to be +4. wikipedia.orgsamaterials.comlandsurvival.com This is the only stable state for its lighter homologs, zirconium and hafnium. wikipedia.org Theoretical studies also suggest that a less stable +3 oxidation state may be possible for this compound. wikipedia.orgperiodictableguide.com

Interactive Table: Predicted Electronic Properties of this compound

This table summarizes the theoretically predicted electronic configurations and oxidation states for element 104.

PropertyPredicted Value/State
Ground State Electron Configuration[Rn] 5f¹⁴ 6d² 7s² wikipedia.orgperiodictableguide.com
Low-Lying Excited State[Rn] 5f¹⁴ 6d¹ 7s² 7p¹ wikipedia.org
Most Stable Oxidation State+4 wikipedia.orgsamaterials.com
Other Possible Oxidation States+3 wikipedia.org

Theoretical Modeling of Coordination and Complexation Behavior

Theoretical models have been extensively used to predict how this compound will behave in solution and form coordination complexes. It is expected to readily form a hydrated Rf⁴⁺ ion in strong acid solutions and to form complexes with various ligands, such as halides. wikipedia.orglandsurvival.com

A significant theoretical prediction arising from relativistic effects is that this compound should exhibit a different coordination preference than its lighter homologs. iaea.orgpatsnap.com The relativistic destabilization of the 6d₅/₂ shell is predicted to make it less available for bonding, causing Rf⁴⁺ to favor a coordination number of 6 in most aqueous solutions, whereas zirconium and hafnium can more easily achieve a coordination number of 8. iaea.orgresearchgate.net This theoretical insight has guided experimental designs.

Furthermore, theoretical calculations predict that this compound complexes will generally be less stable than those of zirconium and hafnium. wikipedia.org For example, in systems with sulfate (B86663) or fluoride (B91410) ions, the complex formation for this compound is expected to be weaker. researchgate.netpatsnap.com This is attributed to its larger ionic radius and the relativistic effects on its valence orbitals, which lead to a smaller ionic contribution to bonding. wikipedia.org

Hexacoordinate versus Octacoordinate Preferences

Theoretical and experimental studies have revealed a notable preference for hexacoordination (a coordination number of 6) in this compound(IV) in aqueous solutions, a deviation from its lighter homologs, zirconium (Zr) and hafnium (Hf), which can also form octacoordinate (coordination number of 8) complexes. landsurvival.compatsnap.com This preference in this compound is attributed to significant relativistic effects. patsnap.comunt.eduiaea.org Specifically, the destabilization of the 6d5/2 orbital in this compound makes it less available for bonding with ligands. patsnap.comunt.eduresearchgate.net This contrasts with zirconium and hafnium, where the corresponding d orbitals are more readily involved in forming bonds, allowing for higher coordination numbers. landsurvival.comsolubilityofthings.com In fluoride solutions, for instance, while zirconium and hafnium tend to form hepta- and octa-fluoro complexes, this compound preferentially forms the hexafluororutherfordate ion, [RfF6]2-. landsurvival.comepj-conferences.org

Bonding Character and Ionic Contributions

The nature of chemical bonding in this compound compounds also shows deviations from periodic trends. Theoretical predictions and experimental evidence suggest that this compound complexes are less stable than those of zirconium and hafnium due to a smaller ionic contribution to the bonding. wikipedia.org This characteristic is a direct consequence of relativistic effects, which cause a stabilization of the 7s orbital and a destabilization and spin-orbit splitting of the 6d orbitals. wikipedia.orgjaea.go.jp These electronic-level changes, combined with a larger ionic radius for this compound (76 pm) compared to zirconium (71 pm) and hafnium (72 pm), lead to weaker complex formation. wikipedia.orgjaea.go.jp For example, experiments in mixed sulfuric and nitric acid solutions have demonstrated that this compound has a much weaker ability to form sulfate complexes than hafnium. wikipedia.org Conversely, gas-phase studies have shown that this compound(IV) chloride (RfCl4) is more volatile than hafnium(IV) chloride (HfCl4), indicating that the bonds in RfCl4 are more covalent. wikipedia.orgresearchgate.net

Comparison with Lighter Homologs (Titanium, Zirconium, Hafnium) in Group 4

This compound is the heaviest member of Group 4 in the periodic table, placing it below titanium (Ti), zirconium (Zr), and hafnium (Hf). wikipedia.org While it generally exhibits the properties of a typical Group 4 element, forming a stable +4 oxidation state, significant differences arise due to the influence of relativistic effects. wikipedia.orgwikipedia.org

Deviations from Periodic Trends due to Relativistic Effects

Relativistic effects, which become increasingly prominent with higher atomic numbers, are responsible for several deviations from the expected periodic trends for this compound. patsnap.comresearchgate.net These effects lead to a contraction and energetic stabilization of the s and p orbitals, and an expansion and destabilization of the outer d and f orbitals. researchgate.netiaea.org This results in several key differences between this compound and its lighter congeners:

Ionic and Atomic Radii: Relativistic effects cause the atomic volume of this compound to be about 10% larger than that of hafnium. arxiv.org The ionic radius of Rf4+ (76 pm) is notably larger than that of Zr4+ (72 pm) and Hf4+ (71 pm), contrary to the trend expected from the lanthanide contraction which makes Zr and Hf very similar in size. wikipedia.org

Hydrolysis: this compound shows a greater tendency to hydrolyze compared to zirconium and hafnium. unt.eduiaea.org The hydrolysis trend in Group 4 is reported to be Rf > Zr ≈ Hf > Ti. unt.edu

Volatility of Halides: Relativistic calculations correctly predicted that RfCl4 would be more volatile than HfCl4, which is the opposite of the trend expected from simple extrapolation. researchgate.net This has been experimentally confirmed and is attributed to the increased covalency of the Rf-Cl bond. wikipedia.orgresearchgate.net

Comparative Analysis of Coordination Chemistry

The coordination chemistry of this compound, when compared to its homologs, highlights its unique behavior. Atom-at-a-time experimental techniques have been crucial in elucidating these properties.

Fluoride Complexation: In hydrofluoric acid solutions, this compound shows a significantly weaker affinity for fluoride ions compared to zirconium and hafnium. landsurvival.compatsnap.com While Zr and Hf readily form hepta- ([MF7]3-) and octafluoride ([MF8]4-) complexes, Rf predominantly forms the hexafluoride complex ([RfF6]2-). landsurvival.comepj-conferences.org The complex formation sequence is Zr ≥ Hf > Rf. epj-conferences.org

Chloride Complexation: In contrast to fluoride complexation, studies in hydrochloric acid solutions indicate that this compound forms a hexachlororutherfordate ([RfCl6]2-) complex, similar to zirconium and hafnium. landsurvival.comwikipedia.org However, some studies have shown that Rf can form more stable chloride complexes than its homologs in certain conditions. osaka-u.ac.jp

Sulfate Complexation: this compound exhibits a weaker tendency to form sulfate complexes in comparison to both zirconium and hafnium, which is consistent with the lower stability of its complexes due to a reduced ionic contribution to bonding. wikipedia.orgjaea.go.jp

These comparative studies firmly place this compound in Group 4, while also underscoring the significant influence of relativistic effects on its chemical properties, causing it to deviate from the straightforward trends observed for its lighter homologs. patsnap.comwikipedia.org

Interactive Data Tables

Table 1: Comparison of Ionic Radii for Group 4 Elements

ElementIonic Radius (pm) for +4 state
Titanium (Ti)61
Zirconium (Zr)72
Hafnium (Hf)71
This compound (Rf)76
Data sourced from wikipedia.org

Table 2: Coordination Behavior in Fluoride Solutions

ElementPredominant Fluoro ComplexCoordination Number
Zirconium (Zr)[ZrF7]3-, [ZrF8]4-7, 8
Hafnium (Hf)[HfF7]3-, [HfF8]4-7, 8
This compound (Rf)[RfF6]2-6
Data sourced from landsurvival.comepj-conferences.org

Experimental Chemical Characterization at the Atom at a Time Scale

Challenges of Working with Trace Quantities and Short Half-lives

The primary obstacles in studying rutherfordium are its exceedingly low production rates and the rapid radioactive decay of its nuclei. jaea.go.jppsi.ch The isotope often used in chemical studies, ²⁶¹ᵐRf, has a half-life of about 78 seconds. jaea.go.jpwikipedia.org This means that from the moment an atom is created, there is a very short window in which to transport it, perform a chemical reaction, and detect its decay products before it vanishes. rsc.org Consequently, any experimental procedure must be rapid, highly efficient, and repeatable thousands of times to accumulate statistically significant data from the observation of single atomic events. jaea.go.jpresearchgate.net These constraints preclude the use of traditional chemical techniques that rely on macroscopic quantities and longer timescales. unlv.eduepa.gov

To overcome the time constraints imposed by short half-lives, scientists have developed sophisticated and automated rapid chemical separation systems. researchgate.net A common technique involves a gas-jet transport system, which uses an aerosol (often helium gas) to quickly carry the this compound atoms, recoiling from the production target, to the chemical apparatus. jaea.go.jposaka-u.ac.jprsc.org

For aqueous-phase studies, automated rapid ion-exchange and liquid chromatography systems have been engineered. jaea.go.jp An example is the Automated Ion-exchange separation apparatus coupled with the Detection system for Alpha spectroscopy (AIDA). researchgate.net These systems are miniaturized, computer-controlled liquid chromatography setups that can perform separations on a timescale of seconds. jaea.go.jp They allow for the repetitive execution of experiments, which is essential for building up the necessary statistics from single-atom events. researchgate.net Similarly, for gas-phase studies, On-line Gas chemistry Apparatuses (OLGA) have been developed to perform fast thermochromatographic separations. researchgate.net

Since this compound cannot be observed directly, its presence and chemical behavior are inferred by detecting its characteristic radioactive decay or the decay of its known daughter nuclei. jaea.go.jpresearchgate.net The primary method for this is alpha spectroscopy. jaea.go.jpunlv.edu After a chemical separation is performed, the single atom of this compound is deposited on a detector. As the atom decays, it emits alpha particles with specific energies, creating a unique signature that confirms its identity. jaea.go.jp

The entire process—synthesis, separation, and detection—constitutes a single experimental cycle. To determine a chemical property, such as how strongly this compound adheres to an ion-exchange resin under certain conditions, this cycle must be repeated hundreds or thousands of times. researchgate.net The statistical distribution of the detected decay events then provides insight into the macroscopic chemical behavior of the element. unlv.edu

Gas-Phase Chemical Studies

Gas-phase studies have been crucial in determining the basic chemical characteristics of this compound, particularly its volatility in the form of halogenated compounds. These experiments compare the behavior of this compound with its lighter homologs in Group 4, zirconium (Zr) and hafnium (Hf). wikipedia.orglibrary.ph The expectation, which has been confirmed by these studies, is that this compound should form a volatile tetrachloride, similar to other Group 4 elements. wikipedia.orglibrary.ph

Gas thermochromatography is a key technique used to study the volatility of this compound compounds. In these experiments, atoms are converted into their chlorides or bromides and then carried through a column with a negative temperature gradient. wikipedia.orglibrary.ph The temperature at which the compound deposits on the column surface is a measure of its volatility.

Experiments have shown that this compound forms a tetravalent chloride (RfCl₄) and bromide (RfBr₄), as well as an oxychloride (RfOCl₂). library.ph A series of studies confirmed that this compound behaves as a typical member of Group 4. library.ph The volatility of this compound(IV) chloride was found to be greater than that of its lighter homolog hafnium(IV) chloride (HfCl₄), which is attributed to its bonds being more covalent. library.ph The deposition temperature for RfCl₄ was observed to be lower than that for HfCl₄, indicating higher volatility. rsc.org Conversely, when potassium chloride is present in the solid phase, a nonvolatile mixed salt, K₂RfCl₆, is formed. library.ph

Volatility of Group 4 Tetrachlorides
CompoundDeposition Temperature (°C)Relative Volatility
ZrCl₄~220Reference
HfCl₄Higher than RfCl₄Less Volatile
RfCl₄Lower than HfCl₄More Volatile

The deposition temperature measured in thermochromatography experiments is a direct reflection of the adsorption enthalpy of the gaseous molecules on the column surface. The studies of this compound halides have provided quantitative data on this behavior. The lower deposition temperature of RfCl₄ compared to HfCl₄ indicates a weaker adsorption interaction with the surface of the chromatography column, which is consistent with its higher volatility. rsc.orglibrary.ph This behavior confirms that this compound fits the trend of increasing volatility for tetrachlorides as one moves down Group 4, distinguishing it clearly from the less volatile actinide chlorides. rsc.org

Aqueous-Phase Chemical Studies

Aqueous-phase chemistry provides more detailed insights into the complexation and ionic properties of an element. wikipedia.orgepj-conferences.org For this compound, these studies have been instrumental in confirming its position as a heavier homolog of hafnium in Group 4 of the periodic table. wikipedia.orgalchetron.com Using the isotope ²⁶¹ᵐRf, researchers have conducted extensive extraction and ion-exchange chromatography experiments. wikipedia.org

These experiments have demonstrated that this compound readily forms a hydrated Rf⁴⁺ ion in strong acid solutions. wikipedia.orglibrary.ph In hydrochloric acid (HCl) solutions, this compound shows a strong tendency to form anionic chloride complexes, similar to zirconium and hafnium. jaea.go.jpwikipedia.org Studies on anion-exchange resins show that the adsorption of this compound increases with HCl concentration, a behavior typical of Group 4 elements but distinct from actinides like thorium. jaea.go.jpresearchgate.net The results indicate the formation of a hexachlororutherfordate ([RfCl₆]²⁻) complex. wikipedia.org The strength of the chloride complex formation follows the order Hf < Zr < Rf. researchgate.net

In hydrofluoric acid (HF) solutions, this compound's behavior is strikingly different from its homologs. While zirconium and hafnium tend to form hepta- and octa-fluoride complexes, this compound forms weaker fluoride (B91410) complexes, indicating a decreased propensity for high coordination numbers with fluoride ions. researchgate.netpatsnap.com

Aqueous Complexation Behavior of this compound
Ligand SolutionObserved this compound SpeciesComparison with Homologs (Zr, Hf)
Hydrochloric Acid (HCl)[RfCl₆]²⁻Similar behavior; forms stable hexachloro complexes. wikipedia.org
Hydrofluoric Acid (HF)Forms weaker fluoride complexes.Different behavior; Zr and Hf form stronger, higher-coordinate complexes. researchgate.net
Nitric Acid (HNO₃)Cationic or neutral species.Similar behavior to Zr and Hf. researchgate.net

Ion-Exchange Chromatography

Ion-exchange chromatography has been a pivotal technique for characterizing the chemical behavior of this compound. jaea.go.jp Experiments have been conducted using both cation and anion exchange resins to study its complex formation in various acidic solutions.

To perform these rapid and repetitive separations, automated systems, such as computer-controlled miniaturized liquid chromatography systems, have been developed. jaea.go.jp In studies of this compound's behavior in hydrofluoric acid (HF) and mixed hydrofluoric/nitric acid (HF/HNO₃) solutions, its ion-exchange characteristics were compared with its lighter homologs, zirconium (Zr) and hafnium (Hf), and the pseudo-homologue thorium (Th). oup.com

In cation-exchange studies, the distribution coefficients (Kd) of this compound were observed to decrease with increasing fluoride ion concentration, indicating the formation of fluoride complexes. oup.comoup.com This behavior was distinctly different from that of zirconium and hafnium, suggesting that this compound's fluoride complexation is significantly weaker. oup.com Anion-exchange experiments have also been crucial. For instance, the adsorption of this compound on anion-exchange resins was found to increase with hydrochloric acid (HCl) concentration, a behavior typical of Group 4 elements, thus confirming its placement in the periodic table. jaea.go.jp An elution curve for this compound in anion-exchange chromatography was obtained for the first time using a 5.4 M hydrofluoric acid solution. jst.go.jp

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is another key method used to investigate the complex formation of this compound. escholarship.org These experiments determine the distribution of a single atom between two immiscible liquid phases, providing insights into its chemical properties. escholarship.org

Various automated systems have been employed to perform these rapid extractions. The Short-lived Isotopes Separation Apparatus (SISAK), a fast automated liquid-liquid extraction system, has been coupled with detectors to study this compound complexes. escholarship.orgresearchgate.net This system allows for the determination of distribution ratios without needing to know the initial amount of activity, which reduces uncertainty. researchgate.net

Extraction systems studied for this compound include:

Tributyl phosphate (B84403) (TBP) and thenoyltrifluoroacetone (TTA) in automated extraction chromatography. escholarship.org

Trioctylamine (TOA) in toluene (B28343) to extract this compound from sulfuric acid solutions. escholarship.orgresearchgate.net

Dibutyl phosphoric acid (HDBP) . escholarship.org

Aliquat 336 (a quaternary ammonium (B1175870) salt) has been used in both liquid-liquid and solid-liquid extraction experiments from HCl solutions. researchgate.netnih.govrsc.org

These studies have consistently shown that this compound behaves as a typical member of Group 4, similar to zirconium and hafnium. wikipedia.org

Co-precipitation Experiments

Co-precipitation techniques have been utilized to study the basic properties of this compound. In these experiments, single atoms of this compound are co-precipitated with a carrier, typically a hydroxide (B78521). A 2021 study investigated the co-precipitation of this compound with samarium hydroxide in basic solutions containing either ammonia (B1221849) (NH₃) or sodium hydroxide (NaOH). elsevierpure.comwikipedia.org

The results were compared with the behavior of its lighter homologs, zirconium and hafnium, and the pseudo-homologue thorium. elsevierpure.com It was found that this compound does not form strong coordinate bonds with ammonia. Instead, it forms a hydroxide precipitate, which is presumed to be Rf(OH)₄. elsevierpure.comwikipedia.org This behavior aligns with that of other Group 4 elements. wikipedia.org The experimental setup for these online co-precipitation studies involves producing this compound atoms, transporting them via a gas-jet system, dissolving them, and then inducing precipitation for analysis. researchgate.netresearchgate.net

Complex Formation Studies (e.g., Fluoride, Chloride, Nitrate (B79036) complexes)

The study of complex formation is central to understanding this compound's solution chemistry. Experiments have confirmed that this compound forms complexes in solutions of hydrochloric acid, hydrofluoric acid, and nitric acid. wikipedia.orgresearchgate.net

Fluoride Complexes : Cation-exchange studies in mixed HNO₃/HF solutions have shown that this compound's affinity for fluoride ions is weaker than that of zirconium and hafnium. oup.comresearchgate.net Anion-exchange experiments indicated the formation of the hexafluororutherfordate ion, [RfF₆]²⁻. wikipedia.org

Chloride Complexes : Extraction experiments from hydrochloric acid solutions have demonstrated non-actinide behavior for this compound. wikipedia.org The results strongly indicate the formation of a hexachlororutherfordate complex, [RfCl₆]²⁻, similar to its lighter homologs. wikipedia.orglibrary.ph

Nitrate Complexes : The presence of nitrate ions in mixed acid solutions has been shown to influence the ion-exchange behavior of this compound, suggesting competition for binding sites on the resin and providing further evidence of complex formation. researchgate.net

These studies collectively place this compound firmly in Group 4, showing its chemical properties are a continuation of the trend from zirconium and hafnium. jaea.go.jpwikipedia.org

The distribution coefficient (Kd) is a key parameter derived from ion-exchange and extraction experiments, defined as the ratio of the element's concentration in the stationary phase to its concentration in the mobile phase at equilibrium. rsc.orgepa.gov For this compound, Kd values are determined on an atom-at-a-time basis to quantify its adsorption and complexation behavior.

In cation-exchange chromatography with HF/HNO₃ solutions, the Kd values for this compound were found to decrease as the fluoride ion concentration increased. oup.comoup.com This trend is shown in the table below, where this compound's Kd values are consistently between those of Zr/Hf and Th, highlighting its weaker fluoride complexation compared to its homologs. oup.comresearchgate.net

Distribution Coefficients (Kd) of Rf, Zr, Hf, and Th in Cation-Exchange with HF/0.1M HNO₃ Solution
Fluoride Ion Concentration [F⁻] (M)Kd of RfKd of ZrKd of HfKd of Th
~5 x 10⁻⁵~1000~300~400>1000
~1 x 10⁻⁴~400~100~150~1000
~3 x 10⁻⁴~100~20~30~500
~1 x 10⁻³~20~5~8~100

Note: The values in this table are approximate, based on graphical data from the cited source. oup.com

The stability constant, or formation constant, quantifies the strength of the interaction between a central ion and its ligands to form a complex in solution. wikipedia.org Determining these constants for this compound is crucial for a quantitative understanding of its chemistry.

Through anion-exchange studies, the formation constant for the hexafluoro (B1673141) complex of this compound, [RfF₆]²⁻, was evaluated. It was found to be at least one order of magnitude smaller than those for the corresponding zirconium and hafnium complexes, [ZrF₆]²⁻ and [HfF₆]²⁻. researchgate.net This result provides quantitative evidence that fluoride complexation is weaker for this compound than for its lighter homologs. oup.com

Formation Constants of Hexafluoro Complexes
ComplexFormation Constant (log K)Reference
[RfF₆]²⁻Significantly smaller than Zr and Hf researchgate.net
[ZrF₆]²⁻- researchgate.net
[HfF₆]²⁻- researchgate.net

Development of Specialized Detection and Transport Systems

The study of this compound has necessitated the development of sophisticated and highly specialized experimental systems. Given that only one atom is available for study at any given time, these systems must be exceptionally fast and efficient. jaea.go.jpescholarship.org

Key developments include:

Gas-Jet Transport Systems : Reaction products, including this compound atoms, are stopped in a gas (e.g., Helium) containing an aerosol (e.g., potassium chloride clusters). This mixture is then rapidly transported through a capillary from the target chamber to the chemistry laboratory. researchgate.netjaea.go.jp

Automated Rapid Chemistry Apparatus (ARCA) : This is a computer-controlled, miniaturized high-performance liquid chromatography (HPLC) system designed for fast and repetitive ion-exchange separations of short-lived elements like this compound. jaea.go.jpresearchgate.net

SISAK (Short-lived Isotopes Separation Apparatus) : An automated centrifuge system purpose-built for performing rapid liquid-liquid extractions of short-lived nuclei. researchgate.net For this compound studies, SISAK has been coupled to recoil separators like the Berkeley Gas-filled Separator (BGS) to pre-separate the atoms of interest before chemical analysis. escholarship.org

Online Detection Systems : The separated this compound atoms are deposited onto thin foils or detectors for alpha-particle spectroscopy, which unambiguously identifies the isotope through its characteristic decay energy and half-life. jaea.go.jp

These integrated systems, combining production, transport, separation, and detection, are essential for performing atom-at-a-time chemistry on superheavy elements. glchemist.com

Gas-Jet Transport Techniques

Gas-jet transport is a widely employed method to rapidly move this compound atoms from the target chamber, where they are produced, to a separate location for chemical analysis. researchgate.netresearchgate.net This technique relies on the thermalized recoil products of a nuclear reaction being swept up in a stream of carrier gas laden with aerosols.

The process begins with the production of this compound isotopes, such as the commonly used 261Rf (half-life ≈ 68 seconds), through the bombardment of a target, for example, 248Cm with an 18O beam. researchgate.netosaka-u.ac.jp The newly formed Rf atoms recoil out of the target and are stopped in a recoil chamber filled with a carrier gas, typically helium. This gas is seeded with aerosol particles, most commonly potassium chloride (KCl), which are generated by heating crystalline KCl in a furnace. researchgate.net The this compound atoms adsorb onto the surface of these aerosol particles.

The carrier gas, now containing the this compound-laden aerosols, is then rapidly pumped through a capillary tube, transporting the atoms over distances of several meters to the chemical apparatus. The transport time is a critical parameter and is typically on the order of a few seconds. copernicus.org The efficiency of this transport process is crucial for the success of any chemical experiment and is influenced by factors such as the gas flow rate, the size and concentration of the aerosol particles, and the chemical interactions between the transported species and the aerosol surface. lu.se

Upon arrival at the chemistry setup, the aerosols carrying the this compound atoms are collected on a surface, and subsequent chemical reactions, such as the formation of volatile chlorides or bromides for gas-phase chromatography, are initiated. rsc.orgwikipedia.org

Table 1: Typical Parameters for Gas-Jet Transport of this compound

Parameter Value / Description Source(s)
Carrier Gas Helium researchgate.net
Aerosol Material Potassium Chloride (KCl) researchgate.net
Transport Time A few seconds copernicus.org
Capillary Material Teflon (PTFE) researchgate.net

This table is interactive. Click on the headers to sort the data.

Recoil Separators and Detection Arrays

To enhance the purity of the this compound atoms reaching the chemistry setup and to reduce background radiation from unwanted reaction byproducts, gas-jet transport systems are often coupled with recoil separators. riken.jp These electromagnetic devices are designed to separate the desired nuclear reaction products from the intense primary beam and other scattered particles based on their differing physical properties.

Several recoil separators have been instrumental in the study of superheavy elements, including this compound. These include the Berkeley Gas-filled Separator (BGS) at Lawrence Berkeley National Laboratory, the RIKEN Gas-filled Recoil Ion Separator (GARIS) in Japan, and the Dubna Gas-Filled Recoil Separator (DGFRS) in Russia. riken.jpiaea.orgjinr.ru Gas-filled separators are particularly effective for these experiments as they can accept a wider range of recoil ion charge states and angles, leading to higher transmission efficiencies for the desired products. For instance, the GARIS-II has a solid angle of acceptance of 18.2 msr. iaea.org The DGFRS-2 boasts a high collection efficiency of synthesized superheavy nuclei, estimated to be around 60% for targets with a thickness of 0.5 mg/cm². arxiv.org

Once the this compound atoms have been separated and transported, they undergo chemical analysis, and their decay products are measured by sophisticated detection arrays. These arrays are crucial for identifying the isotopes of this compound through their characteristic alpha decay energies and spontaneous fission events.

Modern detection systems typically consist of an array of silicon detectors, such as Passivated Implanted Planar Silicon (PIPS) detectors or Double-sided Silicon Strip Detectors (DSSDs). hubspotusercontent-na1.nettriumf.ca PIPS detectors are favored for their high resolution, low noise, and ruggedness, making them well-suited for alpha spectroscopy. mirion.commirion.com DSSDs offer the additional advantage of providing position sensitivity, allowing for the correlation of decay events in both time and location, which is critical for distinguishing true decay chains from random background events. triumf.canih.gov

A typical detection setup might involve a circular or rectangular array of these detectors surrounding the sample of interest to maximize the geometric detection efficiency. For example, the detector system for the DGFRS-2 includes two DSSD stop detectors, each with an active area of 48x128 mm², surrounded by eight side detectors to capture escaping alpha particles and fission fragments. jinr.ru The energy resolution of these detectors is a key performance metric; for example, a DSSD can achieve an energy resolution of around 1.5 keV (FWHM) for 59.5 keV gamma rays, which is indicative of their capability for high-resolution alpha spectroscopy. researchgate.net

Table 2: Specifications of Recoil Separators and Detection Systems for this compound Studies

Component Specification Details Source(s)
Recoil Separator GARIS-II Solid Angle of Acceptance: 18.2 msr iaea.org
DGFRS-2 Collection Efficiency: ~60% (for 0.5 mg/cm² target) arxiv.org
Detector Type PIPS Optimized for high-resolution alpha spectroscopy, low background (<0.05 counts/hr/cm²) hubspotusercontent-na1.netmirion.com
DSSD Provides 2D position sensitivity, typical thickness: 300 µm - 1 mm triumf.canih.gov
Detection Array DGFRS-2 System 2 DSSD stop detectors (48x128 mm² each), 8 side detectors jinr.ru
Energy Resolution DSSD Example ~1.5 keV (FWHM) for 59.5 keV gamma rays researchgate.net

This table is interactive. Click on the headers to sort the data.

Future Directions and Advanced Research in Rutherfordium Science

Refinement of Theoretical Models for Relativistic Effects

For superheavy elements like rutherfordium, the immense positive charge of the nucleus (Z=104) causes inner-shell electrons to move at speeds approaching the speed of light. stackexchange.com This necessitates the use of relativistic quantum mechanics to accurately describe their electronic structure and chemical properties. researchgate.net These "relativistic effects" can cause significant deviations from the periodic trends observed in lighter elements. researchgate.netepj-conferences.org

Future research will concentrate on enhancing the precision of theoretical models that account for these phenomena. While current calculations predict that this compound should generally behave as a typical member of group 4, similar to hafnium, they also suggest subtle differences in its properties. wikipedia.orgpatsnap.com Theoretical investigations are crucial as they often provide the only source of useful chemical information due to experimental challenges. researchgate.net Advanced computational methods, such as relativistic mean-field theory, are employed to estimate the properties and stability of superheavy elements. fiveable.me The goal is to develop more sophisticated models that incorporate effects like quantum electrodynamics (QED) to provide even more accurate predictions of ionization potentials, atomic radii, and the stability of various oxidation states. epj-conferences.org These refined models are essential for interpreting experimental results and guiding future chemical studies of this compound and its heavier counterparts. researchgate.net

Exploration of New this compound Isotopes and Decay Properties

To date, seventeen radioactive isotopes of this compound have been synthesized, with atomic masses ranging from 252 to 270. wikipedia.org A significant thrust of future research is the synthesis of new isotopes, particularly those with a higher neutron-to-proton ratio, which are predicted to be closer to the center of the "island of stability." wikipedia.org The most stable known isotope, ²⁶⁷Rf, has a half-life of approximately 48 minutes. wikipedia.orgwikipedia.org The discovery of isotopes with even longer half-lives would be a major breakthrough, enabling more detailed and prolonged chemical experimentation. rsc.org

Recent experiments have pushed the boundaries of our knowledge by creating and studying extremely neutron-deficient isotopes. The discovery of this compound-252, which has a half-life of just 60 nanoseconds, has helped researchers explore the limits of nuclear existence and define the "shoreline" of the island of stability. wordpress.comsciencedaily.comaps.orggsi.de The exploration of new isotopes is often achieved by observing the decay chains of heavier elements. For instance, new isotopes of this compound have been identified as decay products of elements like flerovium (element 114). llnl.govsciencenews.org Future work will focus on precisely measuring the decay properties—such as alpha decay energies, spontaneous fission branches, and half-lives—of both new and existing isotopes to refine our understanding of nuclear structure and stability in this heavy region of the periodic table. patsnap.comunt.eduresearchgate.net

Development of Enhanced Experimental Methodologies for Chemical Studies

The study of this compound is constrained by extremely low production rates (often just a few atoms per day or even per week) and the short half-lives of its isotopes. fiveable.mechimia.ch This necessitates "one-atom-at-a-time" chemistry, where chemical properties are inferred from the behavior of individual atoms. eolss.netjaea.go.jposaka-u.ac.jp A primary goal of future research is the continued development of faster, more efficient, and more sensitive experimental techniques. eolss.net

Current methods rely on rapid chemical separation techniques to isolate this compound atoms from the target material and other reaction products before they decay. fiveable.me These include:

Gas-phase chromatography: Allows for the study of volatile this compound compounds. fiveable.me

Liquid-liquid extraction systems: Automated systems like SISAK enable the fast separation of transactinide elements. fiveable.meescholarship.org

Ion-exchange chromatography: Automated, computer-controlled liquid chromatography systems are used to perform hundreds of separations to gather statistically significant data. jaea.go.jposaka-u.ac.jp

Future advancements will focus on further automating these processes, reducing separation times to well under a second, and improving detector efficiency. patsnap.com Developing novel chemical systems and ligands for extraction will also be crucial for probing different aspects of this compound's chemical behavior. escholarship.org These methodological enhancements are vital for confirming theoretical predictions and exploring the chemistry of even shorter-lived isotopes.

Contribution to the Extension and Understanding of the Periodic Table

This compound's position as the first element beyond the actinide series makes it a cornerstone for validating the architecture of the periodic table in the superheavy region. scienceinfo.comchemistrycool.com Chemical experiments have successfully confirmed that this compound behaves as the heavier homologue of hafnium, justifying its placement in group 4. wikipedia.orglibrary.phsemanticscholar.org This confirmation is a significant achievement for our understanding of chemical periodicity. rsc.org

However, the intrigue lies in the subtle deviations from expected group 4 behavior caused by strong relativistic effects. semanticscholar.orgresearchgate.net For example, studies have investigated its complex formation in various acids, comparing it to zirconium and hafnium to reveal unique characteristics. patsnap.comjaea.go.jp Future research will continue these detailed comparisons, providing critical data on how relativistic effects systematically alter chemical properties across a period and down a group. By precisely quantifying this compound's properties, scientists can test and refine the fundamental principles that govern the periodic table, improving its predictive power for elements that have yet to be synthesized. patsnap.comsamaterials.com

Role in Superheavy Element Synthesis and Stability Investigations

The ultimate goal in the field of superheavy elements is to reach the predicted "island of stability," a region of nuclides with "magic numbers" of protons and neutrons that are theorized to have significantly longer half-lives. wikipedia.org this compound plays a crucial role in this quest, acting as a vital stepping stone toward this island. llnl.govglchemist.com

Its isotopes are used in two primary ways:

As decay products: The synthesis of heavier elements, such as those with atomic numbers 112 (copernicium) and 114 (flerovium), is often confirmed by identifying known this compound isotopes at the end of their alpha decay chains. llnl.govsciencenews.org

As benchmarks for nuclear models: The measured stability and fission properties of a wide range of this compound isotopes provide essential data for nuclear theorists. unt.edu This information helps them refine models that predict the properties of undiscovered superheavy nuclei and pinpoint the exact location of the island of stability. aps.org

By studying isotopes like the neutron-deficient ²⁵²Rf, scientists can map the boundaries of nuclear stability. wordpress.comaps.org Future experiments will aim to produce more neutron-rich this compound isotopes, which would provide even more direct insight into the properties of nuclei approaching the island of stability and guide the synthesis of the next generation of superheavy elements. aps.org

Q & A

Q. What experimental methodologies are employed to determine the oxidation states of rutherfordium in aqueous solutions?

this compound’s oxidation states (e.g., +3, +4) are typically studied using solvent extraction techniques with organic complexing agents like thenoyltrifluoroacetone (TTA) or tributyl phosphate (TBP). These agents selectively bind to specific oxidation states, allowing separation and quantification via radiochemical analysis. For example, solvent extraction experiments with TTA have shown Rf⁴⁺ stability in HCl solutions, with equilibrium constants (log Keq) compared to homologs like Zr and Hf .

Q. How is this compound synthesized, and what are the primary challenges in its production?

this compound is synthesized via heavy-ion nuclear reactions, such as bombarding <sup>248</sup>Cm with <sup>22</sup>Ne ions. Challenges include low production yields (nanogram quantities) and short half-lives (e.g., 1.3 hours for <sup>267</sup>Rf), necessitating rapid separation techniques like gas-phase chromatography or liquid-liquid extraction .

Q. What are the key physical properties of this compound, and how are they predicted?

Properties like density (17 g/cm³), melting point (~2100°C), and crystal structure (hexagonal close-packed) are extrapolated using relativistic quantum mechanical models. These predictions align with trends in Group 4 elements, though experimental validation remains limited due to Rf’s scarcity .

Advanced Research Questions

Q. How do discrepancies in ionic radius estimates for this compound arise, and how are they resolved?

Ionic radii for Rf⁴⁺ vary between studies: experimental data suggest ~89 pm (6-coordinate), while theoretical models (e.g., MCDF calculations) propose ~80 pm. Discrepancies stem from relativistic effects impacting electron orbitals and coordination geometry assumptions. Cross-validation using hydrolysis constants (e.g., log Khydrolysis = -3.2 for Rf⁴⁺) and solvent extraction data helps reconcile these differences .

Q. What methodological challenges exist in studying this compound’s chemical behavior compared to lighter Group 4 elements?

Key challenges include:

  • Short half-lives : Require ultrafast separation (<1 minute) using automated systems like SISAK or ARCA.
  • Relativistic effects : Enhanced s-orbital contraction and d-orbital expansion alter bonding behavior, necessitating corrections in DFT models.
  • Isotopic interference : Co-produced isotopes (e.g., <sup>261</sup>Rf) complicate data interpretation, requiring mass-spectrometric differentiation .

Q. How can hydrolysis constants for this compound inform its environmental mobility in hypothetical scenarios?

Hydrolysis constants (e.g., log Khydrolysis = -3.2 for Rf⁴⁺) indicate strong hydrolysis tendencies in aqueous environments, similar to Zr⁴⁺ but distinct from Hf⁴⁺. These data, derived from solvent extraction and ion-exchange experiments, predict Rf’s potential adsorption onto mineral surfaces or colloids, with implications for nuclear waste modeling .

Data Contradiction Analysis

Q. Why do reported oxidation states for this compound vary between +3 and +4 in literature?

Observed oxidation states depend on experimental conditions:

  • +4 : Dominant in HCl solutions due to stable [RfCl6]²⁻ complexes.
  • +3 : Observed in reducing environments or with specific ligands (e.g., nitrate). Discrepancies arise from competing ligand interactions and relativistic stabilization of the 6d orbital, which affects redox potentials .

Q. How reliable are theoretical predictions for this compound’s properties given limited experimental data?

Theoretical models (e.g., Dirac-Fock calculations) are calibrated using homologs (Zr, Hf) and validated against sparse experimental results (e.g., ionic radii, hydrolysis constants). While predictive accuracy is limited by relativistic and correlation effects, trends in electronegativity and bond lengths align with periodic table expectations .

Methodological Recommendations

  • For isotopic separation : Use gas-phase thermochromatography coupled with Recoil Transfer Chambers (RTC) to isolate Rf isotopes from competing actinides .
  • For data analysis : Apply Counter and DataMaster software for real-time detection, supplemented by Realtime Acquisition Graphics System (RAGS) for decay curve fitting .
  • For modeling : Integrate Monte Carlo simulations to account for relativistic effects in predicting Rf’s solid-state behavior .

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